molecular formula C22H24N2O B2635778 (E)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one CAS No. 2035007-88-4

(E)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B2635778
CAS No.: 2035007-88-4
M. Wt: 332.447
InChI Key: CZASNUVISHWKKE-ZHACJKMWSA-N
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Description

(E)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one is a high-purity chemical reagent designed for pharmaceutical research and development. This compound features a unique hybrid structure combining a 3,4-dihydroisoquinoline scaffold, a pyrrolidine ring, and a distinctive (E)-configured cinnamoyl group (trans-3-phenylprop-2-en-1-one). This specific stereochemistry is confirmed by a coupling constant of approximately 15.4 Hz between the olefinic protons, characteristic of the trans-configuration . The molecular architecture is engineered to leverage the known pharmacological significance of its component moieties: the dihydroisoquinoline unit is recognized in medicinal chemistry for its potential in central nervous system targeting , while the pyrrolidine ring enhances molecular diversity and potential receptor interaction. The extended conjugated system formed by the (E)-cinnamoyl group is strategically incorporated to explore multi-target therapeutic approaches, similar to strategies employed in developing hybrid molecules for complex inflammatory conditions . This compound is representative of a modern research approach that designs single molecules to interact with multiple biological targets. Its structural features suggest potential application as a key intermediate in the synthesis of more complex bioactive molecules or as a candidate for direct biological screening in drug discovery campaigns. Researchers can utilize this compound in target identification, mechanism of action studies, and structure-activity relationship (SAR) investigations, particularly in areas where related hybrid structures have shown promise . The compound is provided with comprehensive analytical data (including 1H NMR, 13C NMR, and HRMS) to ensure identity and purity for critical research applications. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

(E)-1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O/c25-22(11-10-18-6-2-1-3-7-18)24-15-13-21(17-24)23-14-12-19-8-4-5-9-20(19)16-23/h1-11,21H,12-17H2/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZASNUVISHWKKE-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one is a member of the chalcone family, characterized by its unique structural features that include a chalcone moiety and heterocyclic components. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a histamine H3 receptor antagonist and its implications in treating cognitive disorders and obesity.

Chemical Structure and Synthesis

This compound can be represented by the following molecular formula: C₁₈H₁₈N₂O. The synthesis typically involves a base-catalyzed reaction between acetophenone and 3,4-dihydroisoquinoline under reflux conditions. The structural characteristics include:

  • A chalcone backbone formed by two aromatic rings linked by an α,β-unsaturated carbonyl group.
  • A pyrrolidine ring which contributes to its pharmacological properties.

The biological activity of this compound is primarily associated with its interaction with the histamine H3 receptor , which plays a crucial role in neurotransmitter regulation. Studies indicate that similar compounds can modulate neurotransmitter release, potentially leading to therapeutic effects in various neurological conditions.

1. Histamine H3 Receptor Antagonism

Research has shown that derivatives of this compound exhibit selective binding to histamine receptors, particularly the H3 subtype. This interaction is linked to:

  • Modulation of neurotransmitter release.
  • Potential therapeutic effects in cognitive disorders and obesity management.
    In vitro studies have demonstrated significant binding affinity, suggesting that this compound could serve as a lead candidate for drug development targeting these receptors .

2. Antimicrobial Activity

Chalcone derivatives are known for their antimicrobial properties. In vitro assays have indicated that certain derivatives can inhibit the growth of various pathogens, including those responsible for malaria. For instance, related compounds have shown effective binding to Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS), which is crucial for DNA synthesis in malaria parasites .

3. Anticancer Potential

Chalcones have been extensively studied for their anticancer properties. The ability of this compound to induce apoptosis in cancer cell lines has been documented. For example, related compounds have exhibited cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values indicating significant potency .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
Histamine H3 AntagonismSelective binding with potential cognitive benefits
AntimicrobialEffective against Plasmodium falciparum
AnticancerCytotoxicity against MCF-7 and HepG2 cell lines

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C20_{20}H22_{22}N2_{2}
  • Molecular Weight : 310.41 g/mol
  • CAS Number : 2035022-79-6

The structural configuration features an enone functional group that may contribute to its reactivity and biological activity.

Histamine Receptor Antagonism

Research indicates that derivatives of compounds similar to (E)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one exhibit potent antagonistic activity at the histamine H3_{3} receptor. These receptors are involved in various neurological functions, including sleep-wake cycles and appetite regulation. Compounds designed around this scaffold have shown promise in treating conditions like narcolepsy and obesity by modulating histamine signaling pathways .

Neuroprotective Effects

Studies have demonstrated that certain isoquinoline derivatives possess neuroprotective properties. The incorporation of pyrrolidine rings may enhance their ability to cross the blood-brain barrier, making them suitable candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism often involves the modulation of neurotransmitter systems or direct antioxidant activity .

Anticancer Activity

Compounds with similar structures have been evaluated for anticancer properties. The enone moiety is known to participate in Michael addition reactions, which can lead to the inhibition of cancer cell proliferation. Preliminary studies suggest that this compound may induce apoptosis in certain cancer cell lines through pathways involving oxidative stress and mitochondrial dysfunction .

Case Study 1: Histamine H3_{3} Receptor Antagonists

A study published in the Journal of Medicinal Chemistry explored a series of 2-(pyrrolidin-1-yl)ethyl derivatives that were synthesized and tested for their binding affinity to H3_{3} receptors. One derivative exhibited a Ki value indicating high potency, suggesting that modifications to the pyrrolidine ring can significantly enhance receptor interaction .

Case Study 2: Neuroprotection in Animal Models

In animal models of neurodegeneration, compounds resembling this compound were administered to evaluate their neuroprotective effects against oxidative stress-induced neuronal damage. Results indicated a significant reduction in neuronal loss and improved cognitive function post-treatment .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related enone derivatives:

Compound Name Molecular Formula Key Functional Groups Biological Relevance Synthesis Notes
Target Compound C23H22N2O Enone, pyrrolidine, dihydroisoquinoline Potential kinase inhibition (inferred) Likely multi-step cyclization
(E)-3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one C13H15NO Enone, pyrrolidine Intermediate for simpler derivatives Condensation reactions
(2E)-3-Phenyl-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one (3JP) C19H18N3O Enone, diazenyl, pyrrolidine Photochemical applications (e.g., sensors) Azo coupling via diazonium salts
(E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one C13H14N2O Enone, indole, dimethylamino Intermediate for osimertinib synthesis Three-step synthesis from indole
(2E)-1-(4-Chlorophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one C24H17ClN2O Enone, pyrazole, chlorophenyl Antimicrobial/anti-inflammatory (speculative) Suzuki coupling or cyclocondensation
Key Observations:
  • Dihydroisoquinoline vs.
  • Electron-Withdrawing Groups: The diazenyl group in 3JP introduces electron-withdrawing effects, altering the enone’s reactivity (e.g., in Michael additions). In contrast, the dihydroisoquinoline’s electron-rich nature may enhance conjugation.
  • Heterocyclic Substitutions : The indole moiety in and pyrazole in introduce distinct hydrogen-bonding and steric effects, influencing solubility and target interactions.

Physicochemical and Electronic Properties

  • Molecular Weight and Solubility : The target compound (MW: ~342.44 g/mol) is larger than analogs like (MW: 201.26 g/mol), likely reducing aqueous solubility but improving lipid membrane permeability.
  • Conjugation Effects: The dihydroisoquinoline’s extended aromatic system may stabilize the enone’s conjugated structure, red-shifting UV-Vis absorption compared to phenyl-substituted analogs .

Q & A

Q. How is the crystal structure of this compound determined, and what software tools are critical for refinement?

The crystal structure is typically resolved via single-crystal X-ray diffraction (SCXRD). Data collection is performed using diffractometers (e.g., Bruker SMART CCD) with Mo/Kα radiation. Refinement employs the SHELXL program , which iteratively adjusts atomic coordinates and thermal displacement parameters. Key steps include:

  • Data reduction : Integration of raw intensity data using SAINT or similar software.
  • Structure solution : Direct methods (SHELXT) or charge flipping.
  • Refinement : Anisotropic displacement parameters for non-H atoms; H atoms placed geometrically.

Example refinement metrics:

ParameterValue (from analogous compounds)
R10.055–0.065
wR20.15–0.18
CCDC Deposition No.~1,500,000 series

Q. What synthetic strategies are effective for constructing the pyrrolidine-dihydroisoquinoline core?

The pyrrolidine-dihydroisoquinoline moiety is synthesized via:

  • Mannich reaction : Condensation of amines, aldehydes, and ketones under acidic conditions.
  • Claisen-Schmidt condensation : For the propenone linker (e.g., ketone + aldehyde in ethanol with catalytic HCl) .
  • Protection/deprotection : Use Boc or Fmoc groups to stabilize intermediates .

Optimization tip: Microwave-assisted synthesis reduces reaction times (e.g., 2–4 hours vs. 24 hours) .

Q. How is stereochemical purity (E-configuration) validated in the propenone linker?

  • NMR spectroscopy : Coupling constants (Jtrans ≈ 15–16 Hz for E-configuration ).
  • X-ray crystallography : Definitive confirmation via SCXRD .
  • UV-Vis : Conjugation effects (λmax ~300–350 nm for α,β-unsaturated ketones) .

Advanced Research Questions

Q. How can discrepancies between computational and experimental structural data be resolved?

Discrepancies often arise from:

  • Crystal packing effects : Use Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular interactions .
  • Tautomerism : DFT calculations (e.g., Gaussian09) at the B3LYP/6-31G* level to compare energy minima .
  • Dynamic effects : Molecular dynamics (MD) simulations (AMBER/NAMD) to model flexibility .

Example workflow:

Compare computed (DFT) and experimental bond lengths/angles.

Validate hydrogen bonding networks via topology analysis (AIMAll) .

Q. What methodologies optimize reaction yields for stereochemically complex intermediates?

  • Design of Experiments (DoE) : Taguchi or Box-Behnken models to optimize variables (temperature, solvent, catalyst loading) .
  • Microwave-assisted synthesis : Enhances yield (e.g., 52.7% → 68% ).
  • Catalytic asymmetric synthesis : Chiral ligands (e.g., BINAP) for enantioselective steps .

Case study: Hydrochloride salt formation (Step 5 in ) improved crystallinity and yield via pH-controlled precipitation.

Q. How is the compound’s pharmacophore modeled for target interaction studies?

  • Molecular docking (AutoDock Vina) : Align the propenone group with kinase ATP-binding pockets (e.g., CDK2) .
  • 3D-QSAR : CoMFA/CoMSIA to correlate substituent effects (e.g., 4-methylphenyl vs. 2-chlorophenyl ) with bioactivity.
  • Pharmacophore features :
    • Hydrogen bond acceptor (ketone O).
    • Aromatic π-π stacking (phenyl/dihydroisoquinoline) .

Q. What analytical techniques assess stability under physiological conditions?

  • HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 1.2–3.0) .
  • Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition >200°C typical for similar compounds ).
  • Light exposure studies : UV chamber (ICH Q1B guidelines) to test photodegradation .

Q. How are conflicting crystallographic data (e.g., disorder, twinning) addressed?

  • Twinning refinement : Use SHELXL’s TWIN/BASF commands for multi-domain crystals .
  • Disorder modeling : Split atoms into partial occupancies; restrain ADPs with SIMU/DELU .
  • Validation tools : Check with PLATON/ADDSYM for missed symmetry .

Q. What strategies validate the compound’s role as a kinase inhibitor?

  • Enzymatic assays : Measure IC50 against recombinant kinases (e.g., EGFR, CDK4) .
  • Cellular assays : Western blot for phospho-targets (e.g., p-Rb for CDK inhibition) .
  • Structural analogs : Compare with co-crystallized inhibitors (PDB: 1BS ).

Q. How is metabolic stability evaluated in preclinical studies?

  • Microsomal incubation : Liver microsomes (human/rat) + NADPH, LC-MS quantification .
  • CYP450 inhibition screening : Fluorescent assays (e.g., CYP3A4) .
  • In silico prediction : SwissADME/ADMET Predictor for bioavailability scores .

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